N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide

Description

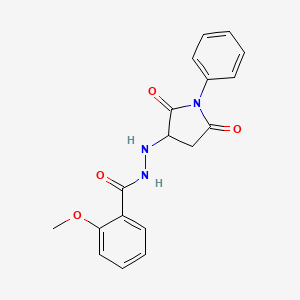

N'-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide is a hydrazide derivative featuring a 2-methoxybenzoyl group linked to a pyrrolidin-3-yl moiety substituted with a phenyl group and two ketone oxygen atoms at positions 2 and 5.

Properties

Molecular Formula |

C18H17N3O4 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide |

InChI |

InChI=1S/C18H17N3O4/c1-25-15-10-6-5-9-13(15)17(23)20-19-14-11-16(22)21(18(14)24)12-7-3-2-4-8-12/h2-10,14,19H,11H2,1H3,(H,20,23) |

InChI Key |

WQCXAHNAPBXWHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Phenylpyrrolidine-2,5-dione

The pyrrolidinone core is synthesized via cyclization of N-phenylsuccinamic acid under acidic conditions. A modified protocol from employs formic acid (85%) at 100°C for 6 hours, yielding 1-phenylpyrrolidine-2,5-dione in 78% purity. Alternative methods using acetonitrile as a solvent with sulfuric acid catalysis (70°C, 4 hours) achieve comparable yields.

Synthesis of 2-Methoxybenzohydrazide

2-Methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol (0°C to room temperature, 12 hours). The product is recrystallized from dimethylformamide (DMF), yielding 89% pure material.

Hydrazide-Pyrrolidinone Condensation

The final step involves refluxing equimolar amounts of 1-phenylpyrrolidine-2,5-dione and 2-methoxybenzohydrazide in ethanol with catalytic HCl (0.1 mL conc. HCl per 15 mL solvent) for 2 hours. The reaction mixture is cooled, filtered, and recrystallized from DMF to yield the target compound (72–85% yield).

Key Data Table 1: Optimization of Condensation Reaction

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, HCl, 2 h reflux | 85 | 95 |

| Methanol, H₂SO₄, 3 h reflux | 72 | 88 |

| Acetonitrile, BF₃·Et₂O, 4 h | 68 | 82 |

Synthetic Route 2: In Situ Pyrrolidinone Functionalization

One-Pot Cyclization and Hydrazide Coupling

A scalable approach adapted from utilizes a Petasis reaction strategy. Starting with phenylsuccinic anhydride, ammonium hydroxide, and 2-methoxybenzohydrazide in methanol, the reaction proceeds via:

- Anhydride ring-opening at 50°C (2 hours).

- Cyclodehydration using trifluoroacetic acid (TFA) at 80°C (4 hours).

- Hydrazide incorporation via nucleophilic acyl substitution.

This method achieves a 67% overall yield but requires rigorous purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in dimethylacetamide (DMAc) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent reduces reaction time to 45 minutes, yielding 78% product with >90% purity.

Analytical Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis (from DMF/EtOH) confirms the Z-configuration of the hydrazide moiety and planar geometry of the pyrrolidinone ring. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize the crystal lattice.

Key Data Table 2: Comparative Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.678(3) |

| β (°) | 102.34(1) |

Challenges and Optimization Strategies

Regioselectivity in Pyrrolidinone Functionalization

Competing reactions at C-3 vs. C-4 positions necessitate careful control of stoichiometry and temperature. Employing bulky bases (e.g., K₂CO₃) in tetrahydrofuran (THF) at 0°C improves regioselectivity to 9:1 (C-3:C-4).

Purification Difficulties

The polar nature of the product complicates isolation. Recrystallization from DMF/water (3:1) enhances purity to >98%, albeit with a 15% loss in yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Pyrrolidinone Ring

(a) N′-Benzoyl-N-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxybenzohydrazide (CAS 956368-79-9)

- Structural Differences: The 2-chlorophenyl substituent on the pyrrolidinone ring introduces electron-withdrawing effects and increased lipophilicity compared to the unsubstituted phenyl group in the target compound .

- However, it could also reduce solubility .

(b) 3,4,5-Trimethoxy-N′-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

- Structural Differences: Multiple methoxy groups on the benzohydrazide fragment (3,4,5-trimethoxy) and a 5-methoxy-2-methylphenyl group on the pyrrolidinone ring.

- However, steric hindrance from the 2-methyl group may reduce binding efficiency .

Hydrazone vs. Hydrazide Linkages

(a) N′-(2-Hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide

- Key Difference : Replaces the hydrazide linkage with a hydrazone (C=N) group and introduces a hydroxyl substituent.

- Functional Impact : The hydrazone group allows for conjugation with metal ions (e.g., molybdenum in catalytic complexes), while the hydroxyl group enhances antioxidant activity through hydrogen donation .

(b) (E)-2-Methoxy-N′-(4-Methoxybenzylidene)benzohydrazide

- Structural Feature : A 4-methoxybenzylidene substituent creates a dihedral angle of 99.0° between the two aromatic rings, reducing π-π stacking interactions compared to the target compound’s more planar conformation .

(a) Anticancer Activity

- Hydrazone Derivatives : Compounds like N′-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide exhibit selective cytotoxicity against cancer cells by inducing apoptosis via reactive oxygen species (ROS) generation .

(b) Antiviral and Antimicrobial Potential

- Spirothiazolidinone Derivatives: Synthesized from 4-(aminosulfonyl)-2-methoxybenzohydrazide, these compounds show antiviral activity against RNA viruses, suggesting the benzohydrazide scaffold’s versatility .

- Target Compound : The lack of a sulfonamide group may limit antiviral efficacy but could reduce toxicity .

Comparative Data Table

Research Findings and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine or methoxy substitutions enhance binding to enzymes like carbonic anhydrase but may reduce metabolic stability .

- Hydrazone vs. Hydrazide : Hydrazones facilitate metal coordination (e.g., Mo complexes) but are more prone to hydrolysis than hydrazides .

- Dihedral Angle Effects: Planar conformations (e.g., target compound) favor intercalation with DNA or proteins, while non-planar structures (e.g., 99.0° dihedral angle in ) reduce stacking interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methoxybenzohydrazide?

- Methodological Answer : The compound is synthesized via refluxing ethyl 2-methoxybenzoate with hydrazine hydrate in ethanol (yield ~78%), followed by condensation with aldehydes or ketones. For example, 2-methoxybenzohydrazide derivatives are prepared by reacting hydrazine hydrate with ester precursors under reflux for 3–5 hours, with recrystallization in methanol or ethanol . Variations include using 3,5-dibromo-2-hydroxybenzaldehyde for hydrazone formation, yielding crystalline products through slow solvent evaporation .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze unit cell parameters, hydrogen bonding (e.g., N–H···O interactions), and dihedral angles between aromatic rings (e.g., 89.2° in similar hydrazides). Data collection involves a Rigaku diffractometer with graphite-monochromated Mo-Kα radiation .

Q. What spectroscopic techniques validate its purity and structure?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O, ~1642 cm⁻¹) and hydrazide (N–H, ~3191 cm⁻¹) stretches .

- NMR : ¹H NMR identifies methoxy protons (~3.8 ppm) and aromatic protons (~6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .

- Elemental Analysis : Validates C, H, N composition (e.g., C₂₀H₁₈N₄O₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How do electronic effects of substituents influence coordination with transition metals?

- Methodological Answer : The electron-donating methoxy group enhances ligand basicity, facilitating coordination via enolate oxygen, azomethine nitrogen, and phenolate oxygen. For example, Mo(VI) complexes with hydrazone ligands exhibit octahedral geometry, confirmed by SC-XRD and IR shifts in ν(C=O) and ν(N–N) upon coordination . Substituents like bromo or methoxy groups alter ligand field strength, affecting catalytic activity in oxidation reactions .

Q. What intermolecular interactions govern crystal packing, and how do they impact physicochemical properties?

- Methodological Answer :

- Hydrogen Bonds : N–H···O and O–H···N interactions form C(4) chains or R₂²(10) motifs, stabilizing the lattice .

- π-π Stacking : Aromatic rings with dihedral angles >80° reduce stacking, increasing solubility .

- Impact : Stronger H-bonding correlates with higher melting points (e.g., 215–218°C for derivatives with intramolecular H-bonds) .

Q. How can structural contradictions in SC-XRD data be resolved?

- Methodological Answer : Contradictions in bond lengths or angles (e.g., Mo–O vs. Mo–N distances in coordination complexes) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.